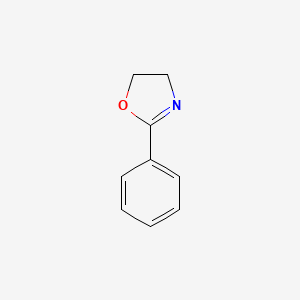

2-Phenyl-2-oxazoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTHWIZHGLNEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35255-75-5 | |

| Record name | Oxazole, 4,5-dihydro-2-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35255-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30288157 | |

| Record name | 2-Phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7127-19-7 | |

| Record name | 2-Phenyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7127-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenyl-2-oxazoline from Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-phenyl-2-oxazoline from benzaldehyde (B42025) and its derivatives. 2-Phenyl-2-oxazolines are a critical class of heterocyclic compounds utilized as protecting groups for carboxylic acids, intermediates in chemical synthesis, and as monomers for the production of functionalized polymers with applications in drug delivery and material science. This document details various methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction to Synthetic Strategies

The synthesis of this compound from benzaldehydes is most commonly achieved through a one-pot reaction with 2-aminoethanol. This process involves the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the final oxazoline (B21484) ring. Several reagents and catalytic systems have been developed to promote this transformation efficiently. Alternative multi-step syntheses commencing from related precursors are also discussed.

Core Synthetic Methodologies

The primary methods for the synthesis of this compound from benzaldehydes involve the direct reaction with 2-aminoethanol under various oxidative conditions. Additionally, related syntheses starting from precursors such as benzonitriles or N-(2-Hydroxyethyl)benzamide, which can be derived from benzoic acid (a close derivative of benzaldehyde), are also relevant.

Oxidative Cyclization using Iodine

A common and effective method involves the reaction of a benzaldehyde with 2-aminoethanol in the presence of molecular iodine and a base, such as potassium carbonate. This approach offers a direct conversion under relatively mild conditions. Yields for this method are generally moderate to good, ranging from 46-75% for various para-substituted benzaldehydes.[1]

Oxidative Cyclization using N-Bromosuccinimide (NBS)

This one-pot method involves the condensation of an aldehyde with a chiral amino alcohol to form an intermediate oxazolidine (B1195125), which is then oxidized in situ using N-Bromosuccinimide (NBS) to produce the desired oxazoline.[2] This procedure is noted for its operational simplicity and broad substrate scope, with reported yields often exceeding 80%.[2]

Alternative Synthesis via N-(2-Hydroxyethyl)benzamide

An alternative two-step approach involves the initial formation of N-(2-Hydroxyethyl)benzamide, which is then subjected to cyclization. One documented procedure utilizes stannous octoate as a catalyst at elevated temperatures to effect the dehydration and ring closure, affording this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Synthesis of 2-Aryl-2-oxazolines via Iodine-Mediated Oxidative Cyclization[1]

| Starting Benzaldehyde | Product | Yield (%) |

| Benzaldehyde (para-substituted) | para-Substituted this compound | 46 - 75 |

Table 2: Synthesis of 2-Aryl-2-oxazolines via NBS-Mediated Oxidative Cyclization[2]

| Aldehyde | Amino Alcohol | Yield (%) |

| Benzaldehyde | (S)-Phenylalaninol | 85 |

| 4-Chlorobenzaldehyde | (S)-Phenylalaninol | 81 |

| 2-Naphthaldehyde | (S)-Phenylalaninol | 88 |

| Benzaldehyde | (S)-Valinol | 83 |

Table 3: Synthesis via Cyclization of N-(2-Hydroxyethyl)benzamide[3]

| Precursor | Catalyst | Yield (%) | Boiling Point |

| N-(2-Hydroxyethyl)benzamide | Stannous octoate | 58 | 115°C / 1 mmHg |

Experimental Protocols

Protocol 1: General Procedure for Oxazoline Synthesis from an Aldehyde using NBS[2][4]

-

A round-bottom flask equipped with a magnetic stirring bar and a rubber septum is charged with the aldehyde (1.00 eq) and anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.25 – 0.4 M.

-

2-Aminoethanol (1.50 eq) and activated 4 Å molecular sieves (1.0 g per 1.0 – 3.0 mmol of aldehyde) are added successively.

-

The mixture is stirred slowly (100–200 rpm) at 25 °C for the time required to form the intermediate oxazolidine (this can be monitored by TLC).

-

N-Bromosuccinimide (NBS) (1.50 eq) is then added in one portion, and rapid stirring is continued at 25 °C.

-

Upon completion of the reaction, all solids are filtered off and washed with DCM.

-

The organic phase is subjected to an aqueous workup, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure on a rotary evaporator.

-

The crude product is purified by flash column chromatography.

Protocol 2: Synthesis of this compound from N-(2-Hydroxyethyl)benzamide[3]

-

N-(2-Hydroxyethyl)benzamide (200 parts by weight) and stannous octoate (1 part by weight) are charged to a standard reaction vessel.

-

The mixture is heated to 230°C at a reduced pressure of 250 mm Hg (33 kPa).

-

These conditions are maintained for 4 hours, during which water distills over.

-

After water has ceased to distill, the residue is distilled under vacuum.

-

The product, this compound, is collected at a boiling point of 115°C / 1 mm Hg (0.13 kPa).

Reaction Mechanisms and Workflows

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of this compound from benzaldehyde.

Caption: General workflow for the one-pot synthesis of oxazolines.

Caption: Simplified reaction mechanism for oxazoline formation.

Conclusion

The synthesis of this compound from benzaldehydes can be accomplished through several efficient methods. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the required purity of the final product. The direct oxidative cyclization of benzaldehydes with 2-aminoethanol using reagents like iodine or NBS offers a convenient one-pot procedure with good to excellent yields. For multi-step syntheses, the cyclization of N-(2-hydroxyethyl)benzamide provides a reliable alternative. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to select and implement the most suitable method for their specific applications.

References

An In-depth Technical Guide to 2-Phenyl-4,5-dihydro-1,3-oxazole (2-Phenyl-2-oxazoline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4,5-dihydro-1,3-oxazole, with the preferred IUPAC name 2-phenyl-4,5-dihydro-1,3-oxazole , is a heterocyclic organic compound that has garnered significant attention in the fields of polymer chemistry and drug development. Also widely known as 2-phenyl-2-oxazoline (PhOx), this compound serves as a crucial monomer for the synthesis of poly(2-oxazoline)s (POx), a class of polymers with remarkable potential in biomedical applications.[1][2] POx are considered biocompatible, non-toxic, and exhibit "stealth" properties that reduce immune system recognition, making them an attractive alternative to poly(ethylene glycol) (PEG) in drug delivery systems.[2][3]

This technical guide provides a comprehensive overview of 2-phenyl-4,5-dihydro-1,3-oxazole, including its chemical and physical properties, detailed synthesis protocols, and its pivotal role in the development of advanced drug delivery platforms.

Chemical and Physical Properties

2-Phenyl-4,5-dihydro-1,3-oxazole is a liquid at room temperature with the chemical formula C₉H₉NO.[4] A summary of its key physical and spectroscopic properties is presented in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Weight | 147.17 g/mol | [4] |

| Appearance | Liquid | |

| Density | 1.118 g/mL at 25 °C | |

| Melting Point | 12 °C | |

| Boiling Point | 75 °C at 0.3 mmHg | |

| Refractive Index | n20/D 1.567 | |

| Flash Point | 113 °C (closed cup) |

Spectroscopic Data

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.37–7.04 (m, 5H, Ar-H), 4.44–4.37 (m, 2H, O-CH₂), 3.39 (t, 2H, N-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 164.76 (C=N), 145.43, 128.25, 128.05, 126.69 (Ar-C), 69.48 (O-CH₂), 58.14 (N-CH₂) |

| IR (KBr, cm⁻¹) | ν 3061, 3026 (Ar C-H), 2967, 2928 (C-H), 1680 (C=N), 1603 (C=C) |

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions. The data presented is a representative example.[5]

Synthesis of 2-Phenyl-4,5-dihydro-1,3-oxazole

Several synthetic routes to 2-phenyl-4,5-dihydro-1,3-oxazole have been established. Below are detailed protocols for two common methods.

Method 1: Dehydrative Cyclization of N-(2-Hydroxyethyl)benzamide

This method involves the cyclization of N-(2-hydroxyethyl)benzamide, often facilitated by a catalyst at high temperatures.

Experimental Protocol:

-

Reaction Setup: In a standard reaction vessel equipped with a distillation apparatus, combine N-(2-hydroxyethyl)benzamide (200 parts by weight) and stannous octoate (1 part by weight).[6]

-

Reaction Conditions: Heat the mixture to 230 °C under reduced pressure (250 mm Hg).[6]

-

Reaction Monitoring: Maintain these conditions for approximately 4 hours, during which water will distill off as a byproduct. The reaction is complete when water ceases to distill.[6]

-

Purification: After cooling the reaction mixture, the crude product is purified by vacuum distillation to yield this compound.[6]

Method 2: Isomerization of 3-Amido-2-phenyl azetidines

This stereospecific method utilizes an acid-catalyzed isomerization of a corresponding azetidine (B1206935) precursor.

Experimental Protocol:

-

Starting Material Synthesis: Prepare the chiral 3-amido-2-phenyl azetidine by coupling 3-amino-2-phenyl azetidine with the desired carboxylic acid.[5]

-

Reaction Setup: In a suitable solvent, dissolve the 3-amido-2-phenyl azetidine.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid. Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been found to be particularly effective.[5]

-

Reaction Conditions: The reaction is typically carried out at reflux.

-

Purification: Upon completion, the reaction mixture is purified using column chromatography on silica (B1680970) gel.[5]

-

Yields: Generally high, often exceeding 80%.[5]

Role in Drug Development: Poly(2-oxazoline)s

The primary significance of 2-phenyl-4,5-dihydro-1,3-oxazole in drug development lies in its role as a monomer for the synthesis of poly(this compound) and its copolymers.[1] The polymerization is typically achieved through cationic ring-opening polymerization (CROP).[1][7]

Cationic Ring-Opening Polymerization (CROP)

CROP allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[7] Amphiphilic block copolymers can be readily synthesized by the sequential polymerization of a hydrophilic 2-oxazoline (e.g., 2-methyl-2-oxazoline) and a hydrophobic one like this compound.[1]

Experimental Protocol for CROP:

-

Initiation: The polymerization is initiated by an electrophilic species, such as methyl tosylate or methyl triflate, in an anhydrous solvent like acetonitrile.[7]

-

Propagation: The initiator attacks the nitrogen atom of the oxazoline (B21484) ring, leading to ring opening and the formation of a cationic propagating species. This species then sequentially adds further monomer units.

-

Termination: The living polymerization can be terminated by the addition of a nucleophile, such as water, an amine, or a carboxylate. This allows for the introduction of specific end-group functionalities.[1]

Applications in Drug Delivery

Poly(2-oxazoline)s derived from this compound are extensively explored for various drug delivery applications:

-

Micellar Drug Carriers: Amphiphilic block copolymers of poly(2-oxazoline)s can self-assemble in aqueous solutions to form micelles. The hydrophobic core, often comprising poly(this compound), can encapsulate poorly water-soluble drugs, thereby increasing their solubility and bioavailability.[8][9]

-

Sustained-Release Formulations: The polymer matrix can be designed to control the release rate of the encapsulated drug, leading to sustained therapeutic effects and reduced dosing frequency.[10]

-

Polymer-Drug Conjugates: Drugs can be covalently attached to the polymer backbone, offering a way to improve the drug's pharmacokinetic profile.

-

Gene Delivery: Cationic poly(2-oxazoline)s can form complexes with nucleic acids (polyplexes) and facilitate their delivery into cells.[1]

Visualizations

Synthesis of 2-Phenyl-4,5-dihydro-1,3-oxazole

Caption: Synthetic routes to 2-phenyl-4,5-dihydro-1,3-oxazole.

Cationic Ring-Opening Polymerization (CROP)

Caption: Mechanism of Cationic Ring-Opening Polymerization.

Drug Encapsulation in Poly(2-oxazoline) Micelles

References

- 1. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H9NO | CID 244030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly(2-alkyl-2-oxazoline)s: A polymer platform to sustain the release from tablets with a high drug loading - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-2-oxazoline: Properties, Synthesis, and Reactions

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Phenyl-2-oxazoline, tailored for researchers, scientists, and drug development professionals. This document details its core characteristics, experimental protocols for its synthesis and analysis, and its reactivity, with a focus on its role in polymer chemistry.

Physical and Chemical Properties

This compound is a heterocyclic compound featuring a phenyl group attached to a dihydro-oxazole ring.[1] It is a colorless to pale yellow liquid at room temperature and is soluble in most organic solvents.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 12 °C | [3] |

| Boiling Point | 75 °C at 0.3 mmHg | [4] |

| Density | 1.118 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.567 | [4] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound, as well as its polymerization and subsequent hydrolysis.

Synthesis of this compound

A common method for the synthesis of this compound is the cyclodehydration of N-(2-hydroxyethyl)benzamide.[5]

Materials:

-

N-(2-hydroxyethyl)benzamide

-

Stannous octoate (catalyst)

-

Standard reaction vessel with distillation apparatus

-

Vacuum source

Procedure:

-

Charge the reaction vessel with N-(2-hydroxyethyl)benzamide and a catalytic amount of stannous octoate (e.g., 200 parts by weight of amide to 1 part catalyst).[5]

-

Heat the mixture to 230 °C under reduced pressure (approximately 250 mmHg).[5]

-

Maintain these conditions for approximately 4 hours, during which water will distill off.[5]

-

Once water evolution ceases, purify the residue by vacuum distillation to yield this compound.[5]

Characterization Protocols

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

Expected Chemical Shifts (in CDCl₃):

-

¹H NMR: The spectrum will show multiplets for the aromatic protons of the phenyl group, typically in the range of δ 7.3-8.0 ppm. The two methylene (B1212753) groups of the oxazoline (B21484) ring will appear as two distinct signals, likely triplets, in the upfield region, approximately at δ 3.9 ppm and δ 4.3 ppm.[5][6]

-

¹³C NMR: The spectrum will show signals for the aromatic carbons (typically δ 127-132 ppm and a quaternary carbon around δ 128 ppm), the imine carbon (C=N) at approximately δ 164 ppm, and the two methylene carbons of the oxazoline ring at around δ 55 and δ 67 ppm.[7]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat this compound liquid directly onto the crystal.

-

Acquire the spectrum.

Expected Peak Assignments:

-

~3060 cm⁻¹: C-H stretching of the aromatic ring.[7]

-

~2960-2880 cm⁻¹: C-H stretching of the methylene groups in the oxazoline ring.[7]

-

~1645 cm⁻¹: C=N stretching of the imine in the oxazoline ring.[7]

-

~1490 and 1450 cm⁻¹: C=C stretching of the aromatic ring.[7]

-

~1250 cm⁻¹: C-O-C stretching of the ether linkage in the oxazoline ring.

-

~970 cm⁻¹: Ring vibration of the oxazoline.[7]

-

~700-760 cm⁻¹: C-H out-of-plane bending of the monosubstituted benzene (B151609) ring.[7]

Chemical Reactivity and Applications

This compound is a key monomer in the synthesis of poly(this compound) (PPhOx) through cationic ring-opening polymerization (CROP). PPhOx and its copolymers have garnered significant interest in biomedical applications due to their biocompatibility and tunable properties.[8][9]

Cationic Ring-Opening Polymerization (CROP)

The CROP of this compound is typically initiated by an electrophilic species, such as methyl tosylate (MeOTs), leading to a living polymerization.[6][10] This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[6]

References

- 1. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. mdpi.com [mdpi.com]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. rsc.org [rsc.org]

- 10. Full and partial hydrolysis of poly(2-oxazoline)s and the subsequent post-polymerization modification of the resulting polyethylenimine (co)polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 2-Phenyl-2-oxazoline: Synthesis, Polymerization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenyl-2-oxazoline, a versatile heterocyclic compound. It covers its fundamental properties, detailed synthesis protocols, and its significant role as a monomer in the production of advanced polymers for various applications, particularly in the biomedical field. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in organic synthesis, polymer chemistry, and drug development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 7127-19-7[2][3][4][5] |

| Molecular Formula | C₉H₉NO[2][3][4][6] |

| Molecular Weight | 147.17 g/mol [2][3][4][6] |

| IUPAC Name | 2-phenyl-4,5-dihydro-1,3-oxazole[3][6] |

| Synonyms | 2-Phenyl-1,3-oxazoline, 2-Phenyl-4,5-dihydro-1,3-oxazole, 4,5-Dihydro-2-phenyloxazole[2][5] |

| Density | 1.118 g/mL at 25 °C[2] |

| Melting Point | 12 °C[2] |

| Boiling Point | 75 °C at 0.3 mmHg[2] |

| Refractive Index | n20/D 1.567[2] |

Synthesis of this compound

There are several established methods for the synthesis of this compound. Below are two common experimental protocols.

Method 1: Cyclization of N-(2-Hydroxyethyl)benzamide

A straightforward and common method for synthesizing this compound is the cyclization of N-(2-Hydroxyethyl)benzamide.

Experimental Protocol:

-

In a standard reaction vessel, combine 200 parts by weight of N-(2-Hydroxyethyl)benzamide and 1 part by weight of stannous octoate.

-

Heat the mixture to 230°C under a reduced pressure of 250 mm Hg (33 kPa).

-

Maintain these conditions for 4 hours, during which water will distill off.

-

After the reaction is complete, purify the residue by vacuum distillation to yield this compound.[2]

Method 2: Isomerization of 3-Amido-2-phenyl azetidines

An alternative route involves the stereospecific isomerization of 3-amido-2-phenyl azetidines, which is particularly useful for synthesizing chiral 2-oxazolines.

Experimental Protocol:

-

Prepare a mixture of the starting amide (1 mmol) and copper(II) triflate (Cu(OTf)₂, 0.5 mmol) in 1,2-dichloroethane (B1671644) (10 mL).

-

Reflux the mixture for 4 hours.

-

After cooling, wash the mixture with water (10 mL) and a saturated sodium bicarbonate solution (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue using gradient column chromatography on silica (B1680970) gel to obtain the 2-oxazoline product.[3]

Cationic Ring-Opening Polymerization (CROP) of this compound

A primary application of this compound is its use as a monomer in cationic ring-opening polymerization (CROP) to produce poly(this compound) (PPhOx). This polymer is a key component in the creation of amphiphilic block copolymers with applications in drug delivery and nanotechnology.

The CROP of 2-oxazolines is a living polymerization technique, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The mechanism involves three main stages: initiation, propagation, and termination.

Experimental Protocol for Microwave-Assisted CROP

Microwave-assisted polymerization offers a rapid and efficient method for synthesizing poly(2-oxazoline)s.

Materials:

-

This compound (PhOx)

-

2-Methyl-2-oxazoline (MeOx) or 2-Ethyl-2-oxazoline (EtOx) for hydrophilic block

-

Initiator (e.g., methyl tosylate)

-

Anhydrous acetonitrile (B52724) (solvent)

-

Terminating agent (e.g., piperidine)

Procedure:

-

Under an inert atmosphere, dissolve the initiator and the first monomer (e.g., MeOx) in anhydrous acetonitrile in a microwave-safe reaction vessel.

-

Heat the mixture in a microwave reactor at a set temperature (e.g., 140°C) until the first monomer is consumed (monitored by ¹H NMR).

-

Cool the reaction mixture and add the second monomer (PhOx) for the hydrophobic block.

-

Continue the microwave-assisted polymerization until the second monomer is consumed.

-

Terminate the polymerization by adding a nucleophilic terminating agent.

-

Purify the resulting block copolymer, typically by dialysis, to remove unreacted monomers and initiator.

Applications in Drug Development

Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic poly(2-alkyl-2-oxazoline) block can self-assemble in aqueous solutions to form micelles. These nanoparticles have a hydrophobic core that can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability in aqueous environments and can be functionalized for targeted delivery.

Formulation of Drug-Loaded Nanoparticles

Experimental Protocol:

-

Synthesize an amphiphilic block copolymer such as PMeOx-b-PPhOx using the CROP method described above.

-

Dissolve the block copolymer and the hydrophobic drug (e.g., curcumin, paclitaxel) in a suitable organic solvent.

-

Remove the organic solvent under vacuum to form a thin polymer-drug film.

-

Hydrate the film with an aqueous solution (e.g., water or phosphate-buffered saline) with gentle agitation. This leads to the self-assembly of the polymer into drug-loaded micelles.

-

The resulting nanoparticle suspension can be further purified and characterized for size, drug loading, and release properties.

Use in Asymmetric Catalysis

Chiral derivatives of this compound are important ligands in asymmetric catalysis. The oxazoline (B21484) ring coordinates with a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. Phosphinooxazoline (PHOX) ligands, which incorporate a this compound moiety, are particularly effective in reactions such as palladium-catalyzed asymmetric allylic alkylation.

This guide provides a foundational understanding of this compound and its applications. For specific research and development purposes, further optimization of the described protocols may be necessary. Always refer to the primary literature for detailed characterization data and safety information.

References

- 1. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Phenyl-2-oxazoline: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for 2-Phenyl-2-oxazoline (C₉H₉NO), a versatile heterocyclic compound utilized in organic synthesis and polymer chemistry.[1] The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, the experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The structural and electronic environment of this compound has been characterized using ¹H NMR, ¹³C NMR, and IR spectroscopy. The quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 - 7.85 | m | 2H | Aromatic (ortho-protons of phenyl ring) |

| ~7.50 - 7.35 | m | 3H | Aromatic (meta- and para-protons of phenyl ring) |

| ~4.40 | t | 2H | -O-CH₂- (Oxazoline ring) |

| ~4.00 | t | 2H | -N-CH₂- (Oxazoline ring) |

Note: Data is typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Coupling constants (J) for the oxazoline (B21484) ring protons are typically in the range of 8-10 Hz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~164.5 | C=N (Imine carbon of oxazoline ring) |

| ~131.0 | Aromatic (para-C of phenyl ring) |

| ~128.5 | Aromatic (meta-C of phenyl ring) |

| ~128.0 | Aromatic (ortho-C of phenyl ring) |

| ~127.5 | Aromatic (ipso-C of phenyl ring) |

| ~67.5 | -O-CH₂- (Oxazoline ring) |

| ~55.0 | -N-CH₂- (Oxazoline ring) |

Note: Data is typically recorded in CDCl₃. Chemical shifts are referenced to the solvent signal.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2960, ~2880 | Medium | C-H stretch (Aliphatic, -CH₂-) |

| ~1645 | Strong | C=N stretch (Imine of oxazoline ring) |

| ~1595, ~1490 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O-C stretch (Asymmetric) |

| ~990 | Strong | C-N stretch |

| ~770, ~690 | Strong | C-H bend (Aromatic, out-of-plane) |

Note: Spectra may be acquired using techniques such as Attenuated Total Reflectance (ATR) or as a neat film on KBr plates.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to structural elucidation. The general methodologies for obtaining the NMR and IR spectra presented above are detailed below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker AC-300 (300 MHz for ¹H) or equivalent instrument.[2]

-

¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, resulting in singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation. This involves applying a window function (e.g., exponential multiplication), followed by phasing, baseline correction, and integration to yield the final spectrum.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (ATR-IR): A small amount of liquid this compound is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. This is a common and rapid method for liquid samples.[2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer SpectrumTwo or Bio-Rad FTS, is used for data collection.[2]

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum, correcting for atmospheric H₂O and CO₂ absorptions.

Mandatory Visualizations

The following diagrams illustrate the logical flow and relationships in the process of spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical pathway from nuclear spin excitation to NMR spectrum generation.

References

Mechanism of cationic ring-opening polymerization of 2-oxazolines

An In-depth Technical Guide on the Mechanism of Cationic Ring-Opening Polymerization of 2-Oxazolines

This guide provides a comprehensive overview of the cationic ring-opening polymerization (CROP) of 2-oxazolines, a versatile class of polymers with significant potential in biomedical and materials science applications. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the polymerization mechanism, quantitative data, and experimental protocols.

Introduction to Poly(2-oxazoline)s

Poly(2-oxazoline)s (POx) are a class of polymers characterized by a polyamide backbone, making them pseudo-peptides.[1][2] Their growing interest stems from a unique combination of properties, including excellent biocompatibility, low toxicity, high solubility, and stealth behavior, which makes them a promising alternative to poly(ethylene glycol) (PEG) in various biomedical applications.[1][2][3]

The synthesis of POx is predominantly achieved through living cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers.[2][4][5] This polymerization technique offers a high degree of control over the polymer's architecture, molecular weight, and end-group functionality, allowing for the creation of well-defined homopolymers, block copolymers, and other complex structures.[6][7]

The Core Mechanism: Cationic Ring-Opening Polymerization (CROP)

The CROP of 2-oxazolines proceeds via a chain-growth mechanism that can be divided into three distinct stages: initiation, propagation, and termination.[2][5] This process allows for the synthesis of polymers with narrow molecular weight distributions (PDI values often below 1.2) and predictable molar masses.[3][8]

Initiation

The polymerization is initiated by an electrophilic species, which is attacked by the nucleophilic nitrogen atom of the 2-oxazoline monomer.[5][9] This results in the formation of a highly reactive tertiary oxazolinium cation.[5] A wide range of initiators can be used, with alkyl halides, tosylates, and triflates being the most common.[5][9][10] The choice of initiator is crucial as it determines the α-chain end of the resulting polymer.[10]

The initiation step establishes an equilibrium between a covalent species and a cationic (ionic) species. The position of this equilibrium is influenced by several factors, including the polarity of the solvent, the nature of the counter-ion (gegenion), and the substituent on the 2-oxazoline monomer.[5][11][12] Highly polar solvents like acetonitrile (B52724) favor the more reactive ionic species, leading to faster polymerization rates.[11]

Caption: Initiation of CROP of 2-oxazolines.

Propagation

The propagation phase involves the sequential addition of monomer units to the active cationic chain end. A free monomer molecule acts as a nucleophile, attacking the electrophilic carbon atom at the 5-position of the oxazolinium ring of the growing polymer chain.[13] This attack leads to the opening of the ring and the regeneration of the oxazolinium cation at the new chain end, allowing the polymerization to continue.

This process is characteristic of a living polymerization, meaning that the concentration of active propagating species remains constant throughout the reaction, provided there are no side reactions like chain transfer or termination.[8][14] This living nature is a key advantage, enabling the synthesis of block copolymers by sequential monomer addition and ensuring low polydispersity.[7][14] The polymerization typically follows linear first-order kinetics with respect to monomer consumption.[3][8][14]

Caption: Propagation step in 2-oxazoline CROP.

Termination

The polymerization is concluded by a termination step, which involves the addition of a strong nucleophile to quench the active oxazolinium cation.[13] This step is crucial for controlling the ω-chain end functionality of the polymer.[2] A variety of nucleophiles can be used as terminating agents, including water, alcohols, amines, and carboxylic acids.[2][13][15] For example, termination with water or an aqueous base introduces a hydroxyl end-group, while termination with an amine results in an amine-terminated polymer.[11][13] This high end-group fidelity is a significant advantage for applications requiring polymer conjugation, such as drug delivery.

Caption: Termination of the living polymer chain.

Quantitative Data

The kinetics and outcome of 2-oxazoline CROP are influenced by several factors, including the monomer structure, initiator type, solvent, and temperature.

Table 1: Kinetic Data for 2-Oxazoline Polymerization

| Monomer | Initiator | Solvent | Temperature (°C) | Activation Energy (kJ/mol) | Apparent Rate Constant (k_app) (M⁻¹s⁻¹) |

| 2-Ethyl-2-oxazoline | 1,4-dibromo-2,3-butanediol | Acetonitrile | 100-180 | 67.9 ± 5.6[16] | - |

| 2-Methyl-2-oxazoline | Iodine | Acetonitrile | 40 | - | 0.28 x 10⁻⁴[12] |

| 2-Methyl-2-oxazoline | Iodine | Acetonitrile | 60 | - | 1.39 x 10⁻⁴[12] |

| 2-Methyl-2-oxazoline | Iodine | Acetonitrile | 80 | - | 4.86 x 10⁻⁴[12] |

| 2-n-Propyl-2-oxazoline | Methyl Tosylate | Acetonitrile | 140 | - | (1.78 ± 0.05) x 10⁻³[17] |

| 2-iso-Propyl-2-oxazoline | Methyl Tosylate | Acetonitrile | 140 | - | (0.64 ± 0.01) x 10⁻³[17] |

| 2-Cyclopropyl-2-oxazoline | Methyl Tosylate | Acetonitrile | 140 | - | (6.1 ± 0.2) x 10⁻³[17] |

Table 2: Polymerization Characteristics of Common 2-Oxazolines

| Monomer | Initiator | Typical PDI | Notes |

| 2-Methyl-2-oxazoline | Methyl Tosylate | < 1.20 | Microwave irradiation can significantly accelerate the reaction.[8] |

| 2-Ethyl-2-oxazoline | Methyl Tosylate | < 1.20 | One of the most commonly used monomers; resulting polymer is water-soluble.[2][8] |

| 2-Phenyl-2-oxazoline | Methyl Tosylate | < 1.20 | Produces a more hydrophobic polymer.[8] |

| 2-Nonyl-2-oxazoline | Methyl Tosylate | < 1.30 | Results in a highly hydrophobic, water-insoluble polymer.[1] |

Experimental Protocols

General Protocol for CROP of 2-Ethyl-2-Oxazoline (PEtOx)

This protocol describes a typical procedure for synthesizing PEtOx using methyl tosylate as the initiator.

1. Materials and Preparation:

-

2-Ethyl-2-oxazoline (EtOx): Distilled over BaO or CaH₂ under reduced pressure and stored under an inert atmosphere (N₂ or Ar).

-

Initiator (e.g., Methyl p-toluenesulfonate, MeOTs): Used as received or purified by recrystallization.

-

Solvent (e.g., Acetonitrile, ACN): Dried over CaH₂ and distilled under an inert atmosphere.

-

Terminating Agent (e.g., Methanolic KOH or primary/secondary amine): Prepared and stored under inert conditions.

-

All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere.

2. Polymerization Procedure:

-

A reaction flask is charged with the desired amount of dry acetonitrile via syringe.

-

The initiator (MeOTs) is added to the solvent.

-

The purified EtOx monomer is then added via syringe. The monomer-to-initiator ratio ([M]/[I]) determines the target degree of polymerization.[11]

-

The reaction mixture is heated to the desired temperature (e.g., 80-140 °C) and stirred under an inert atmosphere.[3][8] The reaction can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR or GC.[3][12]

-

Once the desired conversion is reached, the polymerization is terminated by adding the nucleophilic terminating agent.[12] For a hydroxyl end-group, an aqueous or methanolic solution of KOH can be added and stirred for several hours at room temperature.[12]

3. Purification:

-

After termination, the solvent is typically removed under reduced pressure.

-

The resulting polymer is dissolved in a suitable solvent (e.g., water or methanol) and purified by precipitation into a non-solvent (e.g., cold diethyl ether).[12]

-

The purification process may be repeated to remove unreacted monomer and initiator residues.

-

The final polymer is dried under vacuum to a constant weight.

Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are used to confirm the polymer structure and determine the monomer conversion by comparing the integration of monomer and polymer signals.[12][14] It is also used to verify end-group functionality.

2. Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

-

SEC/GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[14] This provides information on the success of the living polymerization.

3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

-

MALDI-TOF MS provides detailed information about the polymer, including the absolute molecular weight of individual chains and confirmation of the end-group masses, which verifies successful initiation and termination.[11][16]

Caption: General workflow for POx synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tu-dresden.de [tu-dresden.de]

- 4. Poly(2-oxazoline)s: a polymer class with numerous potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. One-pot synthesis of amphiphilic multiblock poly(2-oxazoline)s via para -fluoro-thiol click reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00944C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of 2-Phenyl-2-oxazoline Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of the 2-phenyl-2-oxazoline (PhOx) monomer, a key building block in the synthesis of advanced poly(2-oxazoline)s (POx). The unique properties of POx, including their biocompatibility and tuneable characteristics, make them highly valuable in biomedical applications such as drug delivery and tissue engineering. This document details the core principles of PhOx polymerization, experimental methodologies, and critical reaction parameters.

Core Reactivity and Polymerization Mechanism

The primary route for the polymerization of this compound is through cationic ring-opening polymerization (CROP) .[1][2][3][4][5] This process is characterized by its living/controlled nature, which allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.2).[1][2]

The CROP of 2-aryl-2-oxazolines, such as PhOx, is generally observed to be slower than that of their 2-alkyl-2-oxazoline counterparts.[6] However, the reactivity of the PhOx monomer can be influenced by substituents on the phenyl ring. The introduction of electron-withdrawing groups at the para position can lead to a slight increase in the polymerization rate.[6]

The mechanism of CROP involves three key stages: initiation, propagation, and termination.

-

Initiation: The polymerization is initiated by an electrophilic species that attacks the nitrogen atom of the oxazoline (B21484) ring, forming a cationic oxazolinium species.

-

Propagation: The propagation proceeds via a nucleophilic attack of the nitrogen atom of a monomer on the electrophilic carbon atom of the growing polymer chain.

-

Termination: The polymerization can be terminated by the addition of a nucleophile, such as water or an amine, which reacts with the active cationic chain end.

Factors Influencing Reactivity

Several factors can be modulated to control the polymerization of PhOx, including the choice of initiator, solvent, and the application of external energy sources like microwaves.

Initiators

A variety of initiators can be employed for the CROP of PhOx, with the choice significantly impacting the polymerization kinetics. Common initiators include:

-

Alkylating Agents: Methyl tosylate (MeOTs) is a frequently used initiator.[1]

-

Rare-Earth Metal Triflates: These have been shown to be effective initiators.[2]

-

Benzyl (B1604629) Halides: The reactivity of benzyl halide initiators is dependent on the leaving group, with the order of reactivity being I > Br > Cl.[7]

The selection of the initiator and its corresponding counter-ion influences the equilibrium between the covalent and the more reactive ionic propagating species, thereby affecting the overall polymerization rate.[7]

Solvents

Acetonitrile is a commonly utilized solvent for the CROP of PhOx.[1] However, in a move towards more environmentally friendly processes, alternative "green" solvents such as γ-butyrolactones are being explored and have shown promising results.[3]

Microwave-Assisted Polymerization

The application of microwave irradiation has been demonstrated to significantly accelerate the rate of PhOx polymerization.[1][8][9] This rate enhancement is achieved while preserving the living characteristics of the polymerization, allowing for the rapid synthesis of well-defined polymers.

Quantitative Data on Polymerization

The following tables summarize key quantitative data from various studies on the polymerization of this compound.

Table 1: Polymerization Conditions and Resulting Polymer Characteristics

| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | PDI | Reference |

| Methyl Tosylate | Acetonitrile | 80-200 | 60:1 | < 1.20 | [1] |

| Sc(OTf)₃ | Acetonitrile | Thermal/Microwave | - | Narrow | [2] |

| Benzyl Bromide | Acetonitrile | 160 | - | - | [7] |

| Benzyl Iodide | Acetonitrile | 160 | - | - | [7] |

| Benzyl Tosylate | Acetonitrile | 160 | - | - | [7] |

Table 2: Kinetic Data for the Polymerization of this compound

| Initiator | Apparent Rate Constant (k_app) (M⁻¹s⁻¹) | Conditions | Reference |

| Benzyl Bromide | - | 160 °C, Microwave | [7] |

| Benzyl Iodide | - | 160 °C, Microwave | [7] |

| Benzyl Tosylate | - | 160 °C, Microwave | [7] |

Note: Specific rate constants are often dependent on a variety of factors and may not be directly comparable across different studies without full experimental details.

Experimental Protocols

This section provides a generalized protocol for the cationic ring-opening polymerization of this compound.

Materials

-

This compound (PhOx) monomer

-

Initiator (e.g., Methyl Tosylate)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Terminating agent (e.g., Methanolic solution of potassium hydroxide)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis (Schlenk line, flasks, syringes)

Monomer and Solvent Purification

For a controlled polymerization, it is crucial to use highly purified monomer and solvent.

-

Monomer Purification: Distill this compound over a suitable drying agent (e.g., calcium hydride) under reduced pressure.

-

Solvent Purification: Use a solvent purification system or distill the solvent over a drying agent (e.g., calcium hydride for acetonitrile) under an inert atmosphere.

Polymerization Procedure (Conventional Heating)

-

Set up a reaction flask under an inert atmosphere (Nitrogen or Argon).

-

Add the desired amount of anhydrous solvent to the flask via a syringe.

-

Add the purified this compound monomer to the solvent.

-

Heat the solution to the desired reaction temperature.

-

Prepare a stock solution of the initiator in the anhydrous solvent.

-

Inject the required amount of the initiator solution into the reaction flask to start the polymerization.

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR or Gas Chromatography (GC) to determine monomer conversion.

-

Once the desired conversion is reached, terminate the polymerization by adding a nucleophilic quenching agent.

-

Precipitate the polymer in a non-solvent (e.g., diethyl ether or cold water), filter, and dry under vacuum.

Microwave-Assisted Polymerization

-

In a dedicated microwave reaction vial, combine the purified monomer and anhydrous solvent.

-

Add the initiator to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Set the desired temperature and reaction time.

-

After the reaction is complete, cool the vial to room temperature.

-

Terminate the polymerization and purify the polymer as described for the conventional heating method.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

Copolymerization

This compound can be readily copolymerized with other 2-oxazoline monomers, such as 2-ethyl-2-oxazoline (B78409) (EtOx), to synthesize block or gradient copolymers.[2][5][10] Due to the differences in reactivity between PhOx and other 2-oxazoline monomers, the resulting copolymers are often quasi-diblock in nature.[7] This allows for the creation of amphiphilic structures with tailored properties for various applications.

Conclusion

The reactivity of this compound is centered around its ability to undergo living cationic ring-opening polymerization, a robust method for producing well-defined polymers. By carefully selecting initiators, solvents, and reaction conditions, including the use of microwave assistance, the polymerization process can be precisely controlled to yield polymers with desired characteristics. This level of control, combined with the ability to form copolymers, makes PhOx a versatile and valuable monomer for the development of advanced materials for the pharmaceutical and biomedical fields. Further research into novel initiators and more sustainable polymerization conditions will continue to expand the utility of this important monomer.

References

- 1. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. tu-dresden.de [tu-dresden.de]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Poly(2-phenyl-2-oxazoline): Synthesis, Properties, and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-oxazoline)s (POx) have emerged as a versatile and promising class of polymers in the biomedical field, often considered a strong alternative to poly(ethylene glycol) (PEG). Among the various POx derivatives, poly(2-phenyl-2-oxazoline) (PPhOx) distinguishes itself through its unique properties conferred by the aromatic side chain. This technical guide provides an in-depth review of the synthesis, properties, and applications of PPhOx, with a particular focus on its use in drug delivery and biomaterials. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Synthesis of Poly(this compound)

The primary method for synthesizing poly(this compound) is through living cationic ring-opening polymerization (CROP) of the this compound monomer.[1] This technique allows for excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution, which is crucial for biomedical applications.[2] The polymerization is typically initiated by an electrophilic agent and proceeds via a "living" mechanism, meaning that the polymer chains continue to grow as long as monomer is available, with minimal termination or chain transfer reactions.[2]

Experimental Protocol: Synthesis of Poly(this compound) via CROP

This protocol describes a general procedure for the synthesis of PPhOx using methyl tosylate as an initiator.

Materials:

-

This compound (PhOx) monomer (purified by distillation over CaH2)

-

Methyl tosylate (MeOTs) initiator (stored under inert atmosphere)

-

Anhydrous solvent (e.g., acetonitrile, chlorobenzene)

-

Terminating agent (e.g., methanolic solution of potassium hydroxide (B78521), piperidine)

-

Dry glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Monomer and Solvent Preparation: The this compound monomer and the chosen solvent are rigorously dried and deoxygenated to prevent premature termination of the polymerization.

-

Initiation: The initiator, methyl tosylate, is added to the reaction vessel containing the anhydrous solvent under an inert atmosphere. The desired molecular weight of the final polymer is controlled by the monomer-to-initiator ratio.

-

Polymerization: The purified this compound monomer is added to the initiator solution. The reaction mixture is then heated to a specific temperature (e.g., 80-140°C) and stirred for a predetermined time to achieve the desired conversion.[3] Microwave-assisted polymerization can significantly shorten the reaction time.[3]

-

Termination: Once the desired degree of polymerization is reached, the living polymer chains are terminated by adding a nucleophilic agent, such as a methanolic solution of potassium hydroxide or piperidine. This step is crucial for defining the end-group functionality of the polymer.

-

Purification: The resulting polymer is purified to remove any unreacted monomer, initiator, and solvent. This is typically achieved by precipitation in a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.

Characterization:

The synthesized poly(this compound) is characterized to determine its molecular weight, polydispersity index (PDI), and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and to determine the number-average molecular weight (Mn) by end-group analysis.[4]

-

Size Exclusion Chromatography (SEC): SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4] A low PDI value (typically < 1.3) is indicative of a well-controlled polymerization.[5]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which provides insight into its physical state and mechanical properties.[6]

Physicochemical Properties of Poly(this compound)

The properties of PPhOx are largely dictated by its aromatic side groups, which impart a hydrophobic character to the polymer.

Solubility

Poly(this compound) is generally soluble in a range of organic solvents such as chloroform, acetonitrile, and N,N-dimethylformamide.[7] Its solubility in alcohols can be temperature-dependent, exhibiting Upper Critical Solution Temperature (UCST) behavior in ethanol (B145695), where it becomes more soluble upon heating.[8] Interestingly, the addition of water to ethanol can enhance the solubility of PPhOx, which is attributed to the formation of a "compatibilizing" hydration shell around the polymer.[8]

Table 1: Solubility of Poly(this compound)

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [7] |

| Ethanol | UCST | [8] |

| Chloroform | Soluble | [7] |

| Acetonitrile | Soluble | [7] |

| N,N-Dimethylformamide (DMF) | Soluble | [7] |

| N,N-Dimethylacetamide (DMAc) | Soluble | [7] |

| Chlorobenzene | Soluble | [7] |

Thermal Properties

The glass transition temperature (Tg) of PPhOx is influenced by its molecular weight and the nature of its end groups.

Table 2: Thermal Properties of Poly(this compound)

| Property | Value Range | Reference(s) |

| Glass Transition Temp. (Tg) | 57 - 107 °C | [3] |

Biomedical Applications of Poly(this compound)

The unique properties of PPhOx make it a valuable component in the design of advanced biomaterials, particularly for drug and gene delivery.[9][10]

Drug Delivery

The amphiphilic nature of block copolymers containing PPhOx allows for the formation of micelles in aqueous environments. These micelles can encapsulate hydrophobic drugs within their core, thereby increasing the drug's solubility and stability in physiological conditions.[11] The drug loading capacity (DLC) and drug loading efficiency (DLE) of these micelles are critical parameters for their therapeutic efficacy.[12]

Table 3: Drug Loading in PPhOx-based Micelles

| Drug | Polymer System | DLC (wt%) | DLE (%) | Reference(s) |

| Doxorubicin | (PMeOx)n-b-P(PhBisOx-cl/co-ButOx) | Varies | Varies | [12] |

| Taxoids | PMeOx-b-PBuOx-b-PMeOx triblock copolymer | 40 - 50 | High | [11] |

Note: DLC and DLE are highly dependent on the specific polymer architecture and the drug being encapsulated.

Biocompatibility and Cytotoxicity

Extensive in vitro studies have demonstrated that poly(2-oxazoline)s, including those with aromatic side chains, generally exhibit low cytotoxicity.[13][14] The biocompatibility of PPhOx-based materials is a key advantage for their use in biomedical applications.[15] Studies have shown high cell viability even at significant concentrations of PPhOx-containing core-cross-linked star polymers.[15]

Cellular Uptake and Gene Delivery

The cellular uptake of PPhOx-based nanoparticles is a critical step for intracellular drug and gene delivery. The mechanism of uptake can be influenced by the size, surface charge, and composition of the nanoparticles. While specific signaling pathways directly modulated by PPhOx are still under investigation, it is understood that nanoparticles can enter cells through various endocytic pathways.

Cationic poly(2-oxazoline)s, which can be synthesized by incorporating monomers with amine-bearing side chains, have been explored for their ability to condense DNA and facilitate gene transfection.[16] The biocompatibility of the PPhOx components can help to mitigate the cytotoxicity often associated with cationic polymers used for gene delivery.[17]

Conclusion

Poly(this compound) is a highly versatile polymer with significant potential in the biomedical field. Its well-controlled synthesis via cationic ring-opening polymerization allows for the creation of precisely defined polymer architectures. The inherent hydrophobicity of the phenyl side chains makes PPhOx an excellent component for the construction of amphiphilic block copolymers capable of forming drug-loaded micelles. Furthermore, the demonstrated biocompatibility of PPhOx-based materials underscores their suitability for in vivo applications. As research continues to unravel the full potential of this polymer, PPhOx is poised to play an increasingly important role in the development of next-generation drug delivery systems and advanced biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. US20220010068A1 - Poly(2-oxazoline)s and methods for preparing them - Google Patents [patents.google.com]

- 3. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Poly(2-oxazoline) based Micelles with High Capacity for 3rd Generation Taxoids: preparation, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro bio-immunological and cytotoxicity studies of poly(2-oxazolines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00116D [pubs.rsc.org]

- 16. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Dawn of a Versatile Polymer Platform: An In-depth Technical Guide to the Early Studies of 2-Oxazoline Polymerization

For Researchers, Scientists, and Drug Development Professionals

The mid-1960s marked a significant milestone in polymer chemistry with the independent discovery of the cationic ring-opening polymerization (CROP) of 2-oxazolines by four research groups. This pioneering work, led by Kagiya, Tomalia and Sheetz, Seeliger, and the collective efforts of Bassiri, Levy, and Litt, unveiled a versatile class of polymers, poly(2-oxazolines), with a unique pseudo-peptidic structure.[1][2] These early investigations laid the groundwork for a polymer platform that, after a period of limited attention, would see a resurgence in the new millennium, particularly in the fields of biomaterials and drug delivery.[3] This technical guide delves into the core findings of these seminal studies, presenting the foundational quantitative data, detailed experimental protocols, and the fundamental mechanistic understanding that emerged from this exciting era of polymer science.

Core Findings from the Pioneering Research (1966-1967)

The initial studies established the fundamental principles of 2-oxazoline polymerization, demonstrating that these five-membered heterocyclic monomers could undergo a ring-opening process initiated by cationic species to produce linear poly(N-acylethylenimine)s. A variety of initiators were explored, with alkylating agents such as alkyl tosylates, triflates, and halides proving effective.[4] The living nature of this polymerization was a key discovery, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[3]

The following tables summarize the key quantitative data extracted from these foundational studies, offering a comparative overview of the reaction conditions and resulting polymer characteristics.

Table 1: Polymerization of 2-Methyl-2-Oxazoline (B73545) in Early Studies

| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

| Methyl Tosylate | 50:1 | Acetonitrile | 85 | 22 | >95 | ~5,000 | ~1.1 | [5] (Later work building on early findings) |

| Benzyl Bromide | Not specified | Nitrobenzene | Not specified | Not specified | Not specified | Not specified | Not specified | [6] (Referencing Saegusa's 1976 work) |

| Methyl Iodide | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [7] (Later kinetic studies) |

Table 2: Polymerization of 2-Ethyl-2-Oxazoline in Early Studies

| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

| Methyl Triflate | 20:1 | Chlorobenzene | 110 | Not specified | >95 | ~2,000 | ~1.15 | [8] (Later work referencing early principles) |

| 1,4-trans-Dibromobutene | 25:1 | Acetonitrile | 78 | 5.5 | Not specified | 2600 | 1.35 | [7] (Later work) |

Table 3: Polymerization of 2-Phenyl-2-Oxazoline in Early Studies

| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

| Benzyl Tosylate | Not specified | Not specified | 160 | Not specified | Not specified | Not specified | Not specified | [9] (Later kinetic studies) |

Experimental Protocols from the Early Era

The following sections provide a detailed look into the methodologies employed in the foundational studies of 2-oxazoline polymerization. These protocols have been synthesized from later publications that built directly upon the original work and from early patents in the field.

Monomer and Reagent Purification

A critical aspect emphasized in early literature for achieving controlled polymerization was the stringent purification of monomers and solvents to eliminate water and other nucleophilic impurities that could lead to premature termination.[10]

Typical Monomer Purification (e.g., 2-Methyl-2-Oxazoline):

-

The commercially available 2-methyl-2-oxazoline is dried over calcium hydride (CaH₂) for at least 24 hours.

-

The dried monomer is then fractionally distilled under a dry, inert atmosphere (e.g., nitrogen or argon).[5]

-

The purified monomer is stored over molecular sieves (e.g., 4Å) in a sealed container under an inert atmosphere.

Typical Solvent Purification (e.g., Acetonitrile):

-

Acetonitrile is refluxed over calcium hydride (CaH₂) for several hours.

-

The solvent is then distilled under a dry, inert atmosphere and stored over molecular sieves.

Initiator Preparation:

-

Alkyl tosylates and triflates were often synthesized according to established organic chemistry procedures and purified by distillation or recrystallization.

General Polymerization Procedure (CROP)

The following protocol represents a generalized procedure for the cationic ring-opening polymerization of 2-oxazolines as inferred from early studies and subsequent related work.

-

Reactor Setup: A glass reactor equipped with a magnetic stirrer and a reflux condenser is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Reagent Addition: The purified solvent (e.g., acetonitrile) is transferred to the reactor via a cannula or a dry syringe. The purified 2-oxazoline monomer is then added.

-

Initiation: The reaction mixture is brought to the desired temperature (e.g., 80-110°C) in an oil bath. The initiator (e.g., methyl tosylate), dissolved in a small amount of the dry solvent, is then injected into the reactor to start the polymerization.

-

Propagation: The reaction is allowed to proceed for the specified time, often monitored by techniques like dilatometry or by taking aliquots to determine monomer conversion via gas chromatography or NMR spectroscopy.

-

Termination: The polymerization is terminated by the addition of a nucleophile. Early studies explored various terminating agents, including water, amines, or alkoxides, to introduce specific end-group functionalities.

-

Polymer Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Mechanistic Insights and Visualizations

The early studies quickly established the fundamental mechanism of cationic ring-opening polymerization of 2-oxazolines, which proceeds through initiation, propagation, and termination steps. The living nature of the polymerization arises from the stability of the propagating oxazolinium cation, which, in the absence of impurities, does not readily undergo chain transfer or termination reactions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core concepts and workflows described in the early literature.

Caption: Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines.

Caption: General Experimental Workflow for Early 2-Oxazoline Polymerization.

Caption: Logical Progression of Early Discoveries in 2-Oxazoline Polymerization.

Conclusion

The foundational studies on the polymerization of 2-oxazolines in the mid-1960s were instrumental in establishing a robust and versatile platform for polymer synthesis. The discovery of the living cationic ring-opening polymerization mechanism provided chemists with the tools to create well-defined polymers with tunable properties. Although the full potential of poly(2-oxazolines) was not immediately realized, these early investigations provided the essential knowledge base that would later fuel their development as advanced materials for biomedical and other high-tech applications. This guide serves as a testament to the pioneering work of these early researchers and as a valuable resource for contemporary scientists building upon their legacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(2-oxazoline)s: a polymer class with numerous potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tu-dresden.de [tu-dresden.de]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US20150080538A1 - Polyoxazolines with Inert Terminating Groups, Polyoxazolines Prepared from Protected Initiating Groups and Related Compounds - Google Patents [patents.google.com]

- 9. scirp.org [scirp.org]

- 10. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]

A Technical Guide to Poly(2-oxazoline)s: Core Characteristics and Biomedical Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-oxazoline)s (POx) are a versatile class of polymers gaining significant attention as a compelling alternative to poly(ethylene glycol) (PEG) in the biomedical field.[1][2] Recognized for their pseudo-polypeptide structure, POx exhibit excellent biocompatibility, tunable physicochemical properties, and "stealth" behavior, which minimizes non-specific protein interactions.[3][4][5][6] Their synthesis via living cationic ring-opening polymerization (CROP) allows for precise control over molecular weight, architecture, and functionality, making them an ideal platform for advanced drug delivery systems, tissue engineering, and functional biomaterials.[3] This guide provides an in-depth overview of the fundamental characteristics of POx, including their synthesis, core properties, and key experimental methodologies for their characterization.

Synthesis: Cationic Ring-Opening Polymerization (CROP)

The primary method for synthesizing well-defined POx is the living cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers.[3][4][6] This "living" nature means that chain termination and transfer reactions are largely suppressed, allowing for the synthesis of polymers with low polydispersity (Đ ≤ 1.2) and predictable molecular weights.[3][7] The polymerization process consists of three main stages: initiation, propagation, and termination.[4][8]

-

Initiation: The process begins with an electrophilic initiator, such as methyl tosylate (MeOTs) or methyl triflate (MeOTf), which attacks the nitrogen atom of the 2-oxazoline monomer to form a cationic oxazolinium species.[8][9]

-

Propagation: Subsequent monomer units nucleophilically attack the propagating cationic chain end, extending the polymer chain.[8] The reaction rate and living character can be significantly enhanced using microwave-assisted polymerization, reducing reaction times from hours to minutes.[10]

-

Termination: The living cationic chain end is quenched by adding a nucleophile, such as water, amines, or carboxylates, which results in a functional end-group on the polymer chain.[3][8]